molecular formula C21H21ClN2O4 B11047433 ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B11047433
M. Wt: 400.9 g/mol
InChI Key: FLVPQFQVSORZSN-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions . The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the synthesis process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C21H21ClN2O4/c1-2-28-21(27)18-16(12-6-8-13(22)9-7-12)17-14(4-3-5-15(17)25)24-11-10-23-20(26)19(18)24/h6-9,16H,2-5,10-11H2,1H3,(H,23,26)

InChI Key

FLVPQFQVSORZSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=C(C=C4)Cl)C(=O)CCC3

Origin of Product

United States

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